5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine
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Overview
Description
5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine is a chemical compound with a unique structure that includes both a cyano group and a fluorine atom attached to a phenyl ring, as well as a dihydroxypyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine typically involves multi-step organic reactions. One common approach is to start with a suitable fluorophenyl precursor, which undergoes nitration to introduce the cyano group. This intermediate is then subjected to cyclization reactions to form the dihydroxypyrimidine ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the pyrimidine ring can be oxidized to form ketones or carboxylic acids.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The cyano and fluorine groups can enhance its binding affinity and specificity. Additionally, the dihydroxypyrimidine moiety can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-(3-cyano-2-fluorophenyl)benzoic acid
- 5-(3-Cyano-2-fluorophenyl)-2-formylphenol
- 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethylphenol
Uniqueness
5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyano and fluorine groups enhances its reactivity and potential for specific interactions with biological targets. Additionally, the dihydroxypyrimidine ring provides a versatile scaffold for further modifications and applications.
Properties
IUPAC Name |
3-(2,4-dioxo-1H-pyrimidin-5-yl)-2-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FN3O2/c12-9-6(4-13)2-1-3-7(9)8-5-14-11(17)15-10(8)16/h1-3,5H,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWCJOIICCYCDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CNC(=O)NC2=O)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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